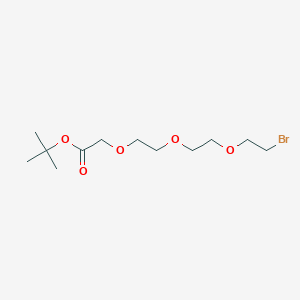

Bromo-PEG3-CH2CO2tBu

Descripción general

Descripción

Bromo-PEG3-CH2CO2tBu is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of this compound is C12H23BrO5 . Its molecular weight is 327.21 g/mol . The IUPAC name is tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate .Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.21 g/mol . It has a XLogP3-AA of 1.4, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 54 Ų . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 12 rotatable bonds .Aplicaciones Científicas De Investigación

Catalysis and Synthesis :

- Bromo-functionalized PEG derivatives serve as catalysts in various synthesis processes. For instance, quaternary ammonium bromide functionalized PEG was used as a highly efficient and recyclable catalyst for the synthesis of 5-aryl-2-oxazolidinones from carbon dioxide and aziridines under solvent-free conditions (Du, Wu, Liu, & He, 2008).

- PEG derivatives have been used in liquid-phase synthesis of organic compounds. For example, an efficient synthesis method for 2-methyl-2-aryloxypropanoic acid derivatives was developed using PEG-supported 2-bromo-2-methylpropanoate (Huang, Huang, Sheng, Wang, Guo, & Jiang, 2007).

Bioconjugation and Drug Delivery :

- PEGylation, the process of attaching PEG to peptides and proteins, is a key application in drug delivery. PEGylation can shield antigenic and immunogenic epitopes and alter the biodistribution of polypeptides (Roberts, Bentley, & Harris, 2002).

Material Science and Chemistry :

- Bromo-functionalized PEG derivatives are used in the synthesis of various materials. For example, PEG-crowned potassium tribromide has been utilized for synthesizing tetrabromobisphenol A, a flame retardant (Verma, Jain, & Sain, 2012).

- PEG derivatives play a role in creating amphiphilic polymer co-networks, contributing to the development of materials with unique properties, such as variable swelling capacity in different solvents (Zhou, Qian, Zhang, Xu, Zhu, Cheng, Kang, Yao, & Fu, 2014).

Environmental Chemistry :

- PEG-functionalized compounds have been explored for environmentally friendly chemical processes. For example, Pd/C-catalyzed cyanation of aryl halides in aqueous PEG represents a greener approach to chemical synthesis (Chen, Weng, Zheng, Zhu, Cai, Cai, & Wan, 2008).

Biomedical Research :

- In biomedical research, PEG derivatives are used for bioconjugation. For example, a study on the metabolism and pharmacokinetics of a radiolabeled antibody used a polyethylene glycol linker (Guillou, Earley, Klingler, Nisli, Nüesch, Fay, & Holland, 2021).

Mecanismo De Acción

Target of Action

Bromo-PEG3-CH2CO2tBu is a PEG linker . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group in the compound is a very good leaving group for these reactions .

Mode of Action

The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide group is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a peg linker, it is likely used to connect two entities while increasing the overall compound’s solubility in aqueous media .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Bromo-PEG3-CH2CO2tBu plays a significant role due to its unique structure. The bromide group in this compound is a very good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The bromide group in this compound is a very good leaving group for nucleophilic substitution reactions . This allows it to bind with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOTPAWUBQPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)